Benzyl (azetidin-1-ylsulfonyl)carbamate
CAS No.:
Cat. No.: VC13905687
Molecular Formula: C11H14N2O4S
Molecular Weight: 270.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O4S |
|---|---|
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | benzyl N-(azetidin-1-ylsulfonyl)carbamate |
| Standard InChI | InChI=1S/C11H14N2O4S/c14-11(12-18(15,16)13-7-4-8-13)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |
| Standard InChI Key | SUODQWSZHPPSAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl (azetidin-1-ylsulfonyl)carbamate belongs to the class of sulfonamide-carbamate hybrids. Its molecular structure comprises three key components:
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Benzyl group: A phenylmethyl moiety (C₆H₅CH₂–) providing hydrophobic character.
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Carbamate functional group: A carbonyloxyamine (–OCONH–) bridge that enhances stability and modulates reactivity.
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Azetidin-1-ylsulfonyl group: A four-membered azetidine ring (C₃H₆N–) fused to a sulfonyl (–SO₂–) group, introducing conformational rigidity and electrophilic sites .
Table 1: Molecular Data for Benzyl (azetidin-1-ylsulfonyl)carbamate
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1271835-78-9 | |
| Molecular Formula | C₁₁H₁₃N₂O₄S (inferred from analogs) | |
| Molecular Weight | 285.30 g/mol (calculated) | |
| Purity | ≥95% | |
| Appearance | White to off-white solid |
The azetidine ring’s strained geometry and sulfonyl group’s electron-withdrawing properties influence the compound’s reactivity, making it a versatile intermediate in organic synthesis .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of Benzyl (azetidin-1-ylsulfonyl)carbamate typically involves multi-step protocols leveraging sulfonylation and carbamate coupling reactions. A representative route, adapted from Johnston et al. , proceeds as follows:
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Azetidine Activation:
Azetidine is functionalized via sulfonylation using sulfonyl chlorides under basic conditions. For example, trifluoromethanesulfonic anhydride may be employed to generate reactive intermediates like benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate . -
Carbamate Formation:
The sulfonylated azetidine is reacted with benzyl chloroformate in the presence of a base (e.g., potassium carbonate) to install the carbamate group. Solvents such as dichloromethane or acetonitrile are used to facilitate nucleophilic substitution . -
Purification:
Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields the pure product, as confirmed by NMR and mass spectrometry .
Challenges and Modifications
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Ring Strain: The azetidine ring’s instability under acidic conditions necessitates mild reaction temperatures (0–25°C) .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be required to achieve enantiopure derivatives, as demonstrated in GlyT1 inhibitor syntheses .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic benzyl group .
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Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic or alkaline media, releasing CO₂ and azetidine sulfonamide byproducts .
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks include ν(C=O) at ~1700 cm⁻¹ (carbamate) and ν(S=O) at ~1350–1150 cm⁻¹ (sulfonyl) .
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¹H NMR: Key signals include benzyl aromatic protons (δ 7.3–7.4 ppm), azetidine CH₂ groups (δ 3.5–4.5 ppm), and NH protons (δ 5.4–6.0 ppm) .
Pharmacological and Industrial Applications
Antimicrobial Activity
Sulfonamide-carbamate hybrids exhibit broad-spectrum antimicrobial properties. For instance, structurally related compounds inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme . While direct data on Benzyl (azetidin-1-ylsulfonyl)carbamate is limited, its sulfonamide moiety suggests potential utility against Gram-positive pathogens .
Enzyme Inhibition
The title compound’s sulfonyl group may act as a zinc-binding motif in carbonic anhydrase inhibition, a mechanism explored in antiglaucoma and anticancer drug design . Molecular docking studies of analogs reveal favorable interactions with enzyme active sites .
Synthetic Intermediate
This compound serves as a precursor for:
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